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molecular formula C6H3BrClFO2S B1273184 4-Bromo-2-fluorobenzenesulfonyl chloride CAS No. 216159-03-4

4-Bromo-2-fluorobenzenesulfonyl chloride

Cat. No. B1273184
M. Wt: 273.51 g/mol
InChI Key: XNYBZLRIUHNRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737135B2

Procedure details

Triphenylphosphine was added portionwise to a solution of 4-bromo-2-fluorobenzenesulfonyl chloride (8.44 g) in THF (30 ml) at 0° C. After 15 min water was added and the colourless solution was stirred at 20° C. for 18 h. The solvent was removed in vacuo, the residues dissolved in DCM and extracted with 2M sodium hydroxide (twice). The aqueous layers were washed with DCM, combined, acidified (4M HCl) and extracted with ethyl acetate (thrice). These organic extracts were dried (MgSO4) and evaporated to give the sub-title compound (5.89 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20][C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=O)=O)=[C:23]([F:31])[CH:22]=1.O>C1COCC1>[Br:20][C:21]1[CH:26]=[CH:25][C:24]([SH:27])=[C:23]([F:31])[CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
8.44 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the colourless solution was stirred at 20° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residues dissolved in DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with 2M sodium hydroxide (twice)
WASH
Type
WASH
Details
The aqueous layers were washed with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (thrice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.89 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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